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The table below summarizes the biological activity of selected moronic acid and betulinic acid derivatives, highlighting their

potency against HIV-1.

Anti-
Cell Line . . .
Compound Core HIV . Cytotoxicity Therapeutic Primary
Key Structural Features . I Viral .
Name Structure Activity S (ICs0) Index (TI) Mechanism
(ECso)
Compound Moronic 3-0-(3',3'- 0.0085 MT-4 / >42.7 uM >2,650 HIV-1
20 [1] Acid dimethylsuccinyl) UM NL4-3 Maturation
derivative Inhibitor
Compound Moronic 3-0-(3,3"- 0.021 MT-4/PI-  >42.7 uM >2,032 HIV-1
20 [1] Acid dimethylsuccinyl) UM R Maturation
derivative (Protease Inhibitor
Inhibitor
Resistant)
Compound Moronic 3-0-(3',3'- 0.017 HO /HIV-  >42.7 uM >2,500 HIV-1
19 [1] Acid dimethylsuccinyl) UM Lus Maturation
derivative Inhibitor
Bevirimat Betulinic 3-0-(3,3"- 0.0013 MT-2 / 42.78 uM 32,907 HIV-1
(2) [2] Acid dimethylsuccinyl)betulinic  uM HIV-118 Maturation
acid Inhibitor
Compound Betulinic 3-0O-(3"-ethyl-3'- 0.0006 Info Not Info Not Info Not HIV-1
12 [2] Acid methylsuccinyl)betulinic UM Specified  Specified in Specified in Maturation
acid in Source  Source Source Inhibitor
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Anti-

Cell Line
Compound Core HIV . Cytotoxicity Therapeutic Primary
Key Structural Features . I Viral .
Name Structure Activity Strain (ICs0) Index (TI) Mechanism
(ECso)
Compound Moronic Tripeptide (MAG) 12.6 £ Not Fully 38.0+4.2 ~3 Not
23 [3] Acid conjugate 0.82 Specified  pM Specified
UM [ HIV-1

Experimental Protocols for Key Data

The quantitative data presented in the guide are derived from standardized in vitro antiviral and cytotoxicity assays.

Anti-HIV Replication Assay

¢ Objective: To determine the concentration of a compound that provides 50% protection against HIV-induced cytopathicity
(ECso) [1] [2].
¢ Cell Lines: Commonly used lymphocytic cell lines such as H9, MT-2, or MT-4.
¢ Virus Strains: Laboratory-adapted strains like HIV-1,,g or NL4-3, as well as clinical drug-resistant isolates (e.g., PI-R, a
multi-protease inhibitor-resistant strain).
¢ Procedure:
o Cells are infected with a standardized titer of the HIV-1 virus.
o Infected cells are cultured in the presence of serially diluted test compounds.
o After a set incubation period (e.g., 4-6 days), cell viability is quantified using methods like the MTT assay, which
measures metabolic activity.
o The ECso value is calculated from the dose-response curve.

Cytotoxicity Assay (ICso Determination)

¢ Objective: To determine the concentration of a compound that reduces the viability of uninfected cells by 50% (ICso),
assessing its potential toxic effects [1] [2].
e Cell Lines: The same lymphocytic cell lines used in the antiviral assay (e.g., MT-2, H9).
¢ Procedure:
o Uninfected cells are cultured with serially diluted test compounds.
o After an incubation period equivalent to the antiviral assay, cell viability is measured (e.g., via MTT assay).
o The ICso value is calculated from the dose-response curve.

Data Analysis

¢ Therapeutic Index (TI): This is a critical parameter for evaluating the safety window of a compound. It is calculated as TI
= 1Cso | ECso. A higher Tl indicates a greater separation between efficacy and toxicity [1].
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Structure-Activity Relationship (SAR) Insights

The following diagram summarizes the key structural modifications and their impact on antiviral activity for this class of

compounds.

Triterpene Core
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Potent Anti-HIV Activity

Click to download full resolution via product page

o Triterpene Core: The scaffold itself is crucial. Replacing the betulinic acid core with a moronic acid core can lead to
derivatives with lower cytotoxicity while maintaining or even enhancing potent anti-HIV activity [1].
¢ C-3 Modification: This is the most critical site for optimizing anti-HIV maturation activity.

o Esterification with a 3',3'-dimethylsuccinyl group is a consistent feature of the most potent derivatives (e.g.,
Bevirimat, Compound 20) [1] [2].

o The terminal carboxylic acid and the geminal dimethyl group on the side chain are vital for potent activity.
Replacing the dimethyl group with conformational restraints (e.g., cyclic systems) or moving the methyl groups often
reduces potency significantly [2].

e C-28 Modification: This site can modulate the activity profile and mechanism.

o Converting the carboxylic acid to an amide can introduce anti-fusion (entry) activity, potentially leading to
compounds with a dual mechanism of action [1].

o Conjugation with tripeptides (e.g., MAG) at C-28 can yield derivatives with moderate anti-HIV activity, though
generally less potent than optimized C-3 esters [3].

Research Implications and Future Directions

Moronic acid derivatives present a promising avenue for developing a new class of anti-HI'V drugs. The most potent compounds,
such as Compound 20, demonstrate superior activity against drug-resistant HIV strains compared to some established
candidates, positioning them as viable leads for further optimization [1]. The primary challenge remains overcoming pre-existing

patient polymorphisms that confer resistance, a hurdle faced by the first-generation candidate Bevirimat [2] [4].

Future research should focus on:
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¢ Designing next-generation maturation inhibitors with improved resistance profiles, potentially by exploring novel C-3
side chains as seen with Compound 12 [2].

¢ Investigating dual-mechanism agents that combine maturation inhibition with fusion inhibition through strategic
modifications at both C-3 and C-28 [1].

¢ Conducting more extensive in vivo studies to validate efficacy and pharmacokinetics, paving the way for clinical
development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]
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